molecular formula C15H15NO2 B1347332 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 130076-29-8

2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B1347332
M. Wt: 241.28 g/mol
InChI Key: KQVNCFJZEZPYOS-UHFFFAOYSA-N
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Description

2-Benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as 2-benzylisoindolin-1-one, is an important synthetic intermediate used in the synthesis of a variety of biologically active compounds, including pharmaceuticals and natural products. It is a heterocyclic compound that is composed of a benzyl group and an isoindolinone ring. 2-Benzylisoindolin-1-one is a versatile intermediate that can be used to synthesize a wide range of compounds, including pharmaceuticals, natural products, and other organic molecules.

Scientific Research Applications

Synthesis and Structure

  • Researchers have synthesized new N-aminoimides similar to 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, exploring their molecular and crystal structures. These compounds, including derivatives like 2-amino-4,7-epoxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)dione, exhibit unique hydrogen bonding patterns and electrostatic interactions due to their voluminous hydrocarbon parts (Struga et al., 2007).
  • Another study focused on synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives from compounds like 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. These derivatives have potential applications in various chemical reactions, including the formation of amino and triazole derivatives (Tan et al., 2016).

Chemical Properties and Reactivity

  • A study on polysubstituted isoindole-1,3-diones, related to 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, revealed insights into their chemical reactivity. These compounds were obtained through various reactions, including cis-hydroxylation and dichloroketene addition, demonstrating diverse reactivity and potential for chemical synthesis (Tan et al., 2014).
  • The formation of 4,5,6,7-tetrahydro-2H-isoindoles from isoindolines under palladium-catalyzed formate reduction has been studied. This process highlights the chemical transformations that 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione and related compounds can undergo, providing insights into their chemical behavior and potential applications (Hou et al., 2007).

Potential Applications in Medicinal Chemistry

  • While avoiding specifics on drug use and dosage, it's noteworthy that such compounds have been evaluated in medicinal chemistry contexts. For instance, derivatives of hexahydro-1H-isoindole-1,3(2H)-dione have been synthesized and assessed for antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Jat et al., 2006).

properties

IUPAC Name

2-benzyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVNCFJZEZPYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290621
Record name 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

CAS RN

130076-29-8
Record name 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Köse - Journal of Heterocyclic Chemistry, 2021 - Wiley Online Library
In this work, seven new norcantharimide derivatives were synthesized by an acidolysis method. The compounds were prepared by acidolyzing trans‐1,4‐diacetate and trans‐1,2‐…
Number of citations: 3 onlinelibrary.wiley.com

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